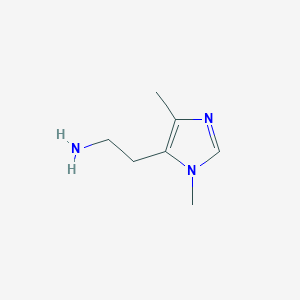
2-(1,4-Dimethyl-1H-imidazol-5-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,4-Dimethyl-1H-imidazol-5-yl)ethanamine is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two methyl groups at positions 1 and 4 of the imidazole ring and an ethanamine group at position 5. Imidazoles are known for their broad range of biological activities and are used in various applications, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,4-Dimethyl-1H-imidazol-5-yl)ethanamine can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the use of N-heterocyclic carbenes as both ligands and organocatalysts, which facilitates the formation of 1,2,4-trisubstituted imidazoles .
Industrial Production Methods
Industrial production of imidazole derivatives often involves the use of high-throughput synthesis techniques and continuous flow reactors. These methods allow for the efficient and scalable production of imidazole compounds with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2-(1,4-Dimethyl-1H-imidazol-5-yl)ethanamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: tert-butyl hydroperoxide (TBHP)
Reducing Agents: Sodium borohydride (NaBH4)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-(1,4-Dimethyl-1H-imidazol-5-yl)ethanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(1,4-Dimethyl-1H-imidazol-5-yl)ethanamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
2-(1,4-Dimethyl-1H-imidazol-5-yl)ethanamine can be compared with other imidazole derivatives, such as:
2-(1H-Imidazol-1-yl)ethanamine: This compound lacks the methyl groups at positions 1 and 4, which can affect its biological activity and chemical reactivity.
2-(1H-Imidazol-4-yl)ethanamine: This compound has a similar structure but differs in the position of the substituents, leading to different chemical and biological properties.
The presence of the methyl groups in this compound makes it unique and can influence its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C7H13N3 |
|---|---|
Molecular Weight |
139.20 g/mol |
IUPAC Name |
2-(3,5-dimethylimidazol-4-yl)ethanamine |
InChI |
InChI=1S/C7H13N3/c1-6-7(3-4-8)10(2)5-9-6/h5H,3-4,8H2,1-2H3 |
InChI Key |
DEISJAPIMHAIDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C=N1)C)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



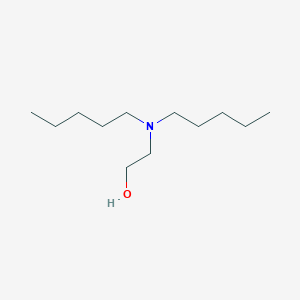
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12813925.png)
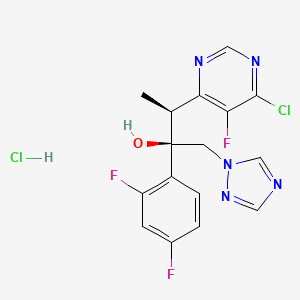
![3-[2-[Bis(2-cyanoethyl)phosphanyl]ethyl-(2-cyanoethyl)phosphanyl]propanenitrile](/img/structure/B12813936.png)
![2,5-Dimethoxy-3-undecyl-[1,4]benzoquinone](/img/structure/B12813937.png)
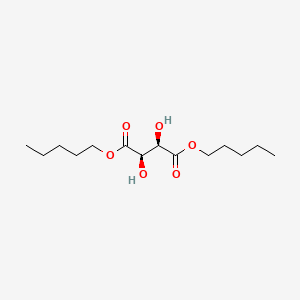
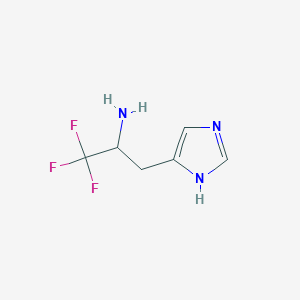
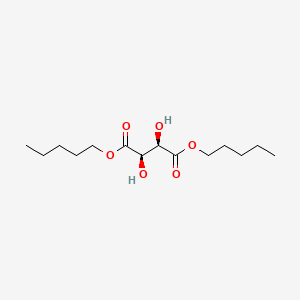

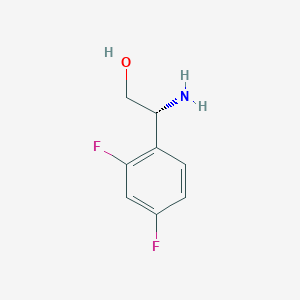

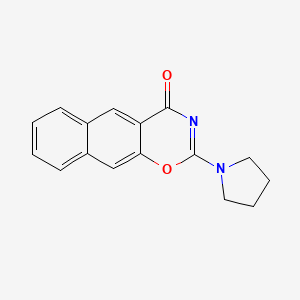
![N,N-di([1,1'-biphenyl]-4-yl)-7-bromo-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B12813984.png)
